molecular formula C27H25FN6OS B2552573 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide CAS No. 688792-59-8

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide

Cat. No.: B2552573
CAS No.: 688792-59-8
M. Wt: 500.6
InChI Key: HDUJIJXAZGKOIY-UHFFFAOYSA-N
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Description

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a piperazine ring substituted with a fluorophenyl group, which contributes to its distinct chemical behavior and biological activity.

Preparation Methods

The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with the fluorophenyl group. . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the piperazine ring or the fluorophenyl group.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an inhibitor of human equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and regulation of adenosine function . Additionally, its unique structure makes it a valuable tool for studying molecular interactions and pathways in various biological systems.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide involves its interaction with specific molecular targets, such as equilibrative nucleoside transporters. By binding to these transporters, the compound inhibits their function, leading to altered nucleotide synthesis and adenosine regulation . This inhibition can have various downstream effects on cellular processes and signaling pathways.

Comparison with Similar Compounds

Compared to other similar compounds, N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide stands out due to its unique combination of a piperazine ring and a fluorophenyl group. Similar compounds include 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, which also features a piperazine ring but differs in its additional functional groups and overall structure . These differences contribute to variations in their chemical behavior and biological activity.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN6OS/c28-20-5-1-3-7-23(20)33-15-13-32(14-16-33)12-11-29-26(35)18-9-10-19-22(17-18)31-27(36)34-24-8-4-2-6-21(24)30-25(19)34/h1-10,17H,11-16H2,(H,29,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUJIJXAZGKOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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